molecular formula C10H12N2O4 B8814778 Methyl 2-amino-3-(4-nitrophenyl)propanoate

Methyl 2-amino-3-(4-nitrophenyl)propanoate

Cat. No. B8814778
M. Wt: 224.21 g/mol
InChI Key: FUFUQQWIXMPZFU-UHFFFAOYSA-N
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Patent
US07638630B2

Procedure details

To a suspension of 4-nitrophenylalanine 1 (25 g) in methanol (10 ml/g) at 0° C. is added SOCl2 (2 equ.). After 30 minutes, the reaction is stirred at room temperature for 1 night. Volatiles are then evaporated and the residue is diluted in water. The solution is alkalinized with NaOH 2N and extracted with CH2Cl2. The organic phase is dried over MgSO4 and evaporated. No further purification is needed.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][C@@H:9]([C:11]([OH:13])=[O:12])[NH2:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].O=S(Cl)Cl.[CH3:20]O>>[NH2:10][CH:9]([CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:15][CH:14]=1)[C:11]([O:13][CH3:20])=[O:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C[C@H](N)C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at room temperature for 1 night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles are then evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted in water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC(C(=O)OC)CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07638630B2

Procedure details

To a suspension of 4-nitrophenylalanine 1 (25 g) in methanol (10 ml/g) at 0° C. is added SOCl2 (2 equ.). After 30 minutes, the reaction is stirred at room temperature for 1 night. Volatiles are then evaporated and the residue is diluted in water. The solution is alkalinized with NaOH 2N and extracted with CH2Cl2. The organic phase is dried over MgSO4 and evaporated. No further purification is needed.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][C@@H:9]([C:11]([OH:13])=[O:12])[NH2:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].O=S(Cl)Cl.[CH3:20]O>>[NH2:10][CH:9]([CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:15][CH:14]=1)[C:11]([O:13][CH3:20])=[O:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C[C@H](N)C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at room temperature for 1 night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles are then evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted in water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC(C(=O)OC)CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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